1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene
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Overview
Description
1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene typically involves the chloromethylation of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 4-(difluoromethoxy)-2-fluorobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene in biological systems involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-fluorobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
4-(Difluoromethoxy)-2-fluorobenzene: Lacks the chloromethyl group, affecting its potential for further functionalization.
1-(Chloromethyl)-4-(trifluoromethoxy)-2-fluorobenzene: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its chemical properties and biological activity.
Uniqueness
1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHQTWSBIAZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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